10-Fold Higher Enzyme Inhibition Against Mt KARI Compared to the Closest Analog (Compound 3)
In a direct head-to-head enzymatic assay using recombinantly expressed and purified Mt KARI, Mt KARI-IN-4 exhibited an IC50 of 48 ± 6 nM, whereas the closest structural analog (compound 3, lacking the 4-fluorophenyl group) showed an IC50 of 510 ± 42 nM under identical conditions [1]. This represents a 10.6-fold improvement in potency.
| Evidence Dimension | Enzyme inhibition (IC50) against Mycobacterium tuberculosis KARI |
|---|---|
| Target Compound Data | 48 ± 6 nM |
| Comparator Or Baseline | Compound 3 (des-fluorophenyl analog): 510 ± 42 nM |
| Quantified Difference | 10.6-fold more potent |
| Conditions | Recombinant Mt KARI, NADPH depletion assay at 25 μM substrate (ketol-butyrate), pH 7.5, 25°C, n=3 replicates |
Why This Matters
For procurement in antitubercular screening, this direct potency advantage ensures lower compound consumption and reduces the risk of false negatives due to insufficient target engagement.
- [1] Patel, S.; Kumar, A.; Sharma, S.; et al. Structure-based discovery of potent and selective inhibitors of Mycobacterium tuberculosis ketol-acid reductoisomerase. J. Med. Chem. 2021, 64 (15), 11230-11248. DOI: 10.1021/acs.jmedchem.1c00872 View Source
